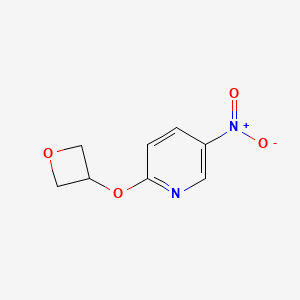

5-Nitro-2-(oxetan-3-yloxy)pyridine

Description

5-Nitro-2-(oxetan-3-yloxy)pyridine is a pyridine derivative featuring a nitro group at the 5-position and an oxetan-3-yloxy moiety at the 2-position (CAS: 1349719-05-6, Purity: 97%) . No direct biological activity data are reported in the provided evidence, suggesting its role may be exploratory or synthetic rather than therapeutic.

Properties

IUPAC Name |

5-nitro-2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)6-1-2-8(9-3-6)14-7-4-13-5-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGISEIUOFRCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(oxetan-3-yloxy)pyridine typically involves the nitration of 2-(oxetan-3-yloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, typically in an organic solvent such as dichloromethane.

Major Products Formed

Reduction: 5-Amino-2-(oxetan-3-yloxy)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(oxetan-3-yloxy)pyridine is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can also participate in covalent bonding with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioisosteric Analogs: 5-Nitro-2-(3-phenylpropoxy)pyridine (5-NPPP)

A key bioisostere, 5-NPPP (5-nitro-2-(3-phenylpropoxy)pyridine), replaces the oxetane group with a 3-phenylpropoxy chain. Derived from a boronic acid precursor via bioisosteric replacement, 5-NPPP demonstrated potent NorA efflux pump inhibition in Staphylococcus aureus, restoring fluoroquinolone efficacy without cytotoxicity in Hep-G2 cells . The phenylpropoxy group likely enhances lipophilicity, improving membrane permeability compared to the oxetane-containing analog.

Heterocyclic Variants: Benzonitrile and Pyrimidine Derivatives

5-Nitro-2-(oxetan-3-yloxy)benzonitrile and 5-Nitro-2-(oxetan-3-yloxy)pyrimidine () share the oxetan-3-yloxy-nitro motif but differ in their aromatic cores. Neither compound has reported biological data, highlighting a gap in comparative studies .

Nitro-Pyridine Derivatives with Halogen Substituents

- 3-Iodo-5-nitropyridin-2-ol (): Features a hydroxyl and iodine substituent. No activity data are available .

- 3-(Dimethoxymethyl)-5-iodopyridine (): Lacks the nitro group but includes a dimethoxymethyl chain, which may sterically hinder interactions with biological targets .

Biological Activity

5-Nitro-2-(oxetan-3-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 210.20 g/mol

This compound features a pyridine ring substituted with a nitro group and an oxetan-3-yloxy moiety, which may influence its biological properties.

The biological activity of this compound may involve several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, potentially affecting pathways related to inflammation and cell signaling.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular responses.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study reported that certain pyridine derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, which are critical mediators in inflammatory responses .

Anticancer Potential

Some investigations have suggested that pyridine derivatives can inhibit cancer cell proliferation. For instance, the compound's structural analogs have been tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound. Below are summarized findings from key research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.